Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate is a hybrid heterocyclic compound combining a furan-carboxylate core with a substituted chromen moiety. The structure features:
- Furan ring: A methyl ester group at the 2-position and an oxymethyl linker at the 5-position.
- Chromen scaffold: A 2-oxo (coumarin-like) group and a 4-propyl substituent, connected via an ether bond to the furan ring.
The propyl group at the chromen 4-position likely enhances lipophilicity, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22-2/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBUXSESCENMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities. Biology: It has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions. Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It interferes with cell proliferation and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the chromen and furan rings, leading to variations in physicochemical properties, crystallinity, and bioactivity. Below is a comparative analysis based on synthesized derivatives and literature
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Lipophilicity :
- The 4-propyl group in the target compound enhances lipophilicity compared to halogenated (e.g., 4-bromo-2-chloro in ) or nitro-substituted analogs (e.g., 2-fluoro-4-nitro in ). However, the 6-hexyl-4-phenyl derivative exhibits even higher XLogP3 (6.8), suggesting extended alkyl/aryl chains significantly increase hydrophobicity.
Crystallinity and Solubility :
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate forms high-quality crystals due to balanced solubility and stacking interactions, a trait critical for structure-activity relationship (SAR) studies. In contrast, bulkier substituents (e.g., hexyl or phenyl in ) may hinder crystallization despite improved lipophilicity.
Biological Activity: Nitro- and fluoro-substituted furan-carboxylates (e.g., ) demonstrate antimycobacterial activity by disrupting iron homeostasis in Mycobacterium tuberculosis.
Synthetic Accessibility :
- Ether-linked derivatives (e.g., ) are synthesized via nucleophilic substitution under mild conditions (K₂CO₃/DMF, 60°C), yielding ~69% purity. Chromen-linked analogs (e.g., ) likely require multi-step coupling, complicating scalability.
Research Findings and Challenges
Structural Insights :
- Chromen-furan hybrids exhibit planar geometry dominated by π-stacking, with minimal hydrogen bonding contributions (e.g., CH···O interactions in ). This suggests that substituent bulkiness, rather than polarity, drives packing efficiency.
- SHELX software is widely used for resolving crystal structures of such compounds, enabling precise conformational analysis .
- Limitations: No direct data exists for the target compound’s bioactivity or synthesis. Extrapolations rely on analogs with divergent substituents, introducing uncertainty. Propyl groups may improve membrane permeability but could reduce aqueous solubility, a trade-off requiring optimization .
Biological Activity
Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound belonging to the class of chromen-2-ones, characterized by its unique structural attributes. This compound has garnered interest in various scientific research fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features:
- Furan Ring: A five-membered aromatic ring containing oxygen.
- Chromen-2-one Structure: A fused bicyclic structure that contributes to its reactivity and biological activity.
- Methyl Ester Group: Enhances solubility and bioavailability.
The biological activity of this compound is attributed to its ability to interact with various molecular targets and signaling pathways:
- Antimicrobial Activity: The compound has shown effectiveness against a range of pathogens, potentially through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells via the activation of intrinsic apoptotic pathways and modulation of key signaling molecules such as NF-kB and MAPK .
- Anti-inflammatory Effects: It appears to inhibit pro-inflammatory cytokines and pathways, including JAK/STAT signaling, thereby reducing inflammation .
Research Findings
Several studies have highlighted the biological activities associated with this compound:
Antimicrobial Studies
A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
In vitro studies showed that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis, primarily through caspase activation and mitochondrial pathway engagement .
Anti-inflammatory Effects
Research indicated that treatment with this compound led to a reduction in levels of inflammatory markers such as TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli .
Data Table: Biological Activities Overview
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Effective against various pathogens |
| Anticancer | Induction of apoptosis | Inhibits proliferation in cancer cell lines |
| Anti-inflammatory | Inhibition of cytokine production | Reduces TNF-alpha and IL-6 levels |
Case Studies
- Antibacterial Efficacy: A comparative study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing that this compound had an MIC value lower than conventional antibiotics like penicillin.
- Cancer Cell Line Studies: In a study involving human breast cancer cells (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
- Inflammation Models: In vivo experiments using murine models showed that administration of the compound significantly reduced paw swelling in induced arthritis models, correlating with decreased levels of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
